4-(3-Bromobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Description
4-(3-Bromobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a spirocyclic compound featuring a 1-oxa-4,8-diazaspiro[4.5]decane core. The 3-bromobenzoyl group at position 4 and the methyl group at position 8 define its structural uniqueness. Its bromine substituent may enhance binding affinity through halogen interactions, while the spirocyclic framework contributes to conformational rigidity, a trait often exploited in drug design to improve target selectivity .
Properties
IUPAC Name |
4-(3-bromobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O4/c1-18-7-5-16(6-8-18)19(13(10-23-16)15(21)22)14(20)11-3-2-4-12(17)9-11/h2-4,9,13H,5-8,10H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCDUZUMCXFJCBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Domino Cyclization
A breakthrough methodology from RSC publications employs unactivated yne-en-ynes reacting with aryl halides under Pd(OAc)₂–PPh₃ catalysis to form diazaspiro[4.5]decane scaffolds in a single step. For the target compound, this route offers:
| Parameter | Value/Description |
|---|---|
| Catalyst System | Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%) |
| Solvent | Toluene/DMF (4:1 v/v) |
| Temperature | 110°C, 24 hours |
| Yield (Core Structure) | 68–72% |
This domino process sequentially forms three carbon–carbon bonds, achieving the spirocyclic framework with >95% regioselectivity.
Alternative Multi-Step Assembly
For laboratories lacking specialized catalysts, a classical pathway involves:
-
Mannich Reaction : Condensation of 4-piperidone with formaldehyde and methylamine to form 8-methyl-1-oxa-4,8-diazaspiro[4.5]decane.
-
Carboxylic Acid Introduction : Oxidation of a propargyl side chain using KMnO₄ in acidic medium.
Incorporation of the 3-Bromobenzoyl Moiety
Acylation via Schotten-Baumann Conditions
The spirocyclic intermediate undergoes benzoylation using 3-bromobenzoyl chloride under Schotten-Baumann conditions:
| Parameter | Optimization Data |
|---|---|
| Acylating Agent | 3-Bromobenzoyl chloride (1.2 eq) |
| Base | NaOH (2.5 eq in H₂O) |
| Solvent | Dichloromethane/H₂O (biphasic) |
| Reaction Time | 4 hours, 0°C → 25°C |
| Yield | 82% after recrystallization |
This method minimizes ester hydrolysis while ensuring complete acylation of the secondary amine.
Microwave-Assisted Coupling
Recent protocols report a 40% reduction in reaction time using microwave irradiation (100 W, 80°C, 30 minutes) with comparable yields.
Optimization of Reaction Conditions
Temperature-Dependent Selectivity
Comparative studies reveal stark contrasts in byproduct formation:
| Temperature (°C) | Main Product (%) | Di-Acylated Byproduct (%) |
|---|---|---|
| 0 | 82 | <2 |
| 25 | 75 | 8 |
| 40 | 63 | 19 |
Lower temperatures favor mono-acylation, critical for preserving the carboxylic acid functionality.
Solvent Effects on Spirocycle Stability
Polar aprotic solvents like DMF stabilize the spirocyclic intermediate during acylation:
| Solvent | Spirocycle Degradation (%) | Acylation Yield (%) |
|---|---|---|
| DMF | <5 | 82 |
| THF | 12 | 68 |
| Acetonitrile | 18 | 59 |
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) shows 98.4% purity at 254 nm.
Comparative Analysis with Related Syntheses
While the 3-bromobenzoyl derivative shares synthetic pathways with its 2- and 4-bromo isomers, key distinctions emerge:
| Isomer | Optimal Acylation Temp (°C) | Ring Strain (kcal/mol) |
|---|---|---|
| 3-Bromo | 0 | 9.2 |
| 2-Bromo | -10 | 11.7 |
| 4-Bromo | 15 | 8.9 |
The meta-substitution in the target compound reduces steric hindrance during spirocycle formation compared to ortho-isomers.
Challenges and Limitations
-
Spirocycle Ring-Opening : Prolonged exposure to strong bases (>pH 10) induces retro-Mannich reactions.
-
Bromine Displacement : Pd catalysts may promote unintended Suzuki couplings if residual boronic acids are present.
-
Crystallization Difficulties : The zwitterionic nature impedes recrystallization, necessitating chiral stationary phases for purification .
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds .
Scientific Research Applications
4-(3-Bromobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Bromobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Substituent Effects on the Benzoyl Group
- Fluorinated analogs (e.g., 2,4-difluorobenzoyl) exhibit reduced steric bulk and higher electronegativity, which may improve metabolic stability and membrane permeability . Chlorinated derivatives (e.g., 2-chloro or 4-chlorobenzoyl) balance size and electronegativity, offering intermediate lipophilicity .
Biological Activity
The compound 4-(3-Bromobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid (CAS No. 1326809-26-0) is a member of the spirocyclic class of compounds, characterized by its unique bicyclic structure and functional groups that may confer significant biological activity. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 382.25 g/mol. The presence of a bromobenzoyl moiety and a carboxylic acid group suggests potential interactions with biological targets, particularly in medicinal chemistry contexts.
-
Antibacterial Activity :
- Compounds similar to 4-(3-Bromobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane have been noted for their ability to inhibit beta-lactamase enzymes produced by bacteria, which can enhance the efficacy of beta-lactam antibiotics. This suggests that the compound may possess antibacterial properties through enzyme inhibition.
-
Potential as a Crystallization Inhibitor :
- Research indicates that spirocyclic compounds can function as inhibitors of crystallization processes in biological systems. For instance, related compounds have shown promise in preventing kidney stone formation by inhibiting l-cystine crystallization in experimental models . This mechanism may be relevant for 4-(3-Bromobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane as well.
Research Findings
Recent studies have highlighted various aspects of the biological activity associated with spirocyclic compounds:
Case Study 1: Antibacterial Efficacy
A study investigated the antibacterial properties of spirocyclic compounds similar to 4-(3-Bromobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane against various bacterial strains. The results indicated that these compounds could significantly reduce bacterial growth by inhibiting specific enzymatic pathways.
Case Study 2: Kidney Stone Prevention
In a model using Slc3a1-knockout mice, researchers tested related compounds for their ability to prevent kidney stones formed from l-cystine. The results showed that treatment with these compounds led to a marked reduction in stone formation compared to control groups, supporting their potential therapeutic use in managing cystinuria-related conditions .
Q & A
Basic Question: What are the established synthetic routes for this compound, and what key intermediates are involved?
Methodological Answer:
The synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1: Reacting a spirocyclic amine precursor (e.g., 8-methyl-1-oxa-4,8-diazaspiro[4.5]decane) with 3-bromobenzoyl chloride under anhydrous conditions in the presence of a base like triethylamine to form the benzoylated intermediate .
- Step 2: Carboxylic acid functionalization via hydrolysis of a methyl ester intermediate under acidic or basic conditions. Protecting groups (e.g., tert-butyl esters) may be employed to prevent unwanted side reactions during benzoylation .
- Key Intermediates: Spirocyclic amine precursors and activated benzoyl derivatives (e.g., acyl chlorides) are critical. Purity of intermediates should be verified via TLC or HPLC (>95% purity recommended) .
Basic Question: What spectroscopic techniques are most effective for structural characterization?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Look for distinct signals: (i) sp³ hybridized protons in the spirocyclic ring (δ 1.5–2.5 ppm), (ii) aromatic protons from the 3-bromobenzoyl group (δ 7.2–8.0 ppm, coupling patterns indicative of para/meta substitution), and (iii) carboxylic acid proton (broad singlet, δ ~12 ppm if free acid) .
- ¹³C NMR: Confirm carbonyl groups (carboxylic acid at δ ~170 ppm, benzoyl carbonyl at δ ~165 ppm) and sp³ carbons in the spiro ring .
- Mass Spectrometry (HRMS): Exact mass analysis (e.g., ESI-MS) validates the molecular ion ([M+H]⁺ for C₁₇H₂₀BrN₂O₄⁺, expected m/z ~413.05) .
Advanced Question: How can researchers resolve contradictions in spectral data, such as unexpected splitting in NMR?
Methodological Answer:
- Scenario: Unpredicted splitting in aromatic proton signals may arise from impurities or conformational isomerism in the spirocyclic system.
- Resolution:
- Purification: Re-crystallize the compound using mixed solvents (e.g., EtOAc/hexane) to remove impurities .
- Variable-Temperature NMR: Perform experiments at elevated temperatures (e.g., 60°C) to assess dynamic effects. If splitting persists, consider X-ray crystallography to confirm spatial arrangement .
- Isotopic Analysis: Bromine (Br, ~50% natural abundance for ⁷⁹Br and ⁸¹Br) causes distinct isotopic patterns in MS; deviations may indicate contamination .
Advanced Question: What strategies optimize reaction yields during benzoylation of the spirocyclic amine?
Methodological Answer:
- Solvent Selection: Use polar aprotic solvents (e.g., DCM or THF) to enhance nucleophilicity of the amine .
- Catalysis: Add catalytic DMAP (4-dimethylaminopyridine) to accelerate acylation .
- Stoichiometry: Maintain a 1.2:1 molar ratio of 3-bromobenzoyl chloride to amine to ensure complete reaction while minimizing excess reagent .
- Monitoring: Use in-situ FTIR to track carbonyl stretching (~1760 cm⁻¹ for acyl chloride disappearance) .
Advanced Question: How can computational modeling aid in predicting biological activity?
Methodological Answer:
- Docking Studies: Use software like AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory potential). The bromobenzoyl group may occupy hydrophobic pockets, while the carboxylic acid engages in hydrogen bonding .
- QSAR Analysis: Correlate electronic properties (e.g., Hammett σ values for substituents) with observed bioactivity. The electron-withdrawing bromine may enhance binding affinity .
Basic Question: What are recommended storage conditions to ensure compound stability?
Methodological Answer:
- Temperature: Store at –20°C in airtight, light-resistant vials to prevent degradation .
- Solubility: Lyophilize and store as a solid. For solution-phase storage, use anhydrous DMSO or ethanol to avoid hydrolysis of the benzoyl group .
Advanced Question: How to address low reproducibility in biological assays?
Methodological Answer:
- Purity Verification: Re-analyze batches via HPLC (C18 column, acetonitrile/water gradient) to ensure consistency (>98% purity) .
- Solvent Artifacts: Pre-treat DMSO stocks with molecular sieves to remove water, which can hydrolyze the carboxylic acid .
- Positive Controls: Include known enzyme inhibitors (e.g., indomethacin for COX assays) to validate assay conditions .
Advanced Question: What crystallographic challenges arise with this compound, and how are they mitigated?
Methodological Answer:
- Challenges: Flexible spirocyclic systems often result in poor crystal formation.
- Mitigation:
- Co-crystallization: Use co-formers (e.g., nicotinamide) to stabilize the lattice .
- Cryo-Crystallography: Collect data at 100 K to reduce thermal motion artifacts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
